BenchChemオンラインストアへようこそ!

1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

purity specification quality control pharmaceutical intermediate procurement

1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one (CAS 1806576-23-7) is a polyfunctional aromatic building block of the molecular formula C₁₀H₁₂BrNOS. It belongs to a family of brominated aminophenyl ketones distinguished by three reactive handles: a nucleophilic para-amino group (–NH₂), a 2-methylthio (–SCH₃) substituent that modulates both electronic and steric properties, and an α-bromo ketone moiety that serves as an electrophilic center for nucleophilic displacement.

Molecular Formula C10H12BrNOS
Molecular Weight 274.18 g/mol
Cat. No. B15384347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one
Molecular FormulaC10H12BrNOS
Molecular Weight274.18 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=C(C=C1)N)SC)Br
InChIInChI=1S/C10H12BrNOS/c1-6(11)10(13)8-4-3-7(12)5-9(8)14-2/h3-6H,12H2,1-2H3
InChIKeyUFPGSZAYHFDVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one: A Specialized Ortho-Methylthio α-Bromoketone Intermediate for Targeted Synthesis


1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one (CAS 1806576-23-7) is a polyfunctional aromatic building block of the molecular formula C₁₀H₁₂BrNOS . It belongs to a family of brominated aminophenyl ketones distinguished by three reactive handles: a nucleophilic para-amino group (–NH₂), a 2-methylthio (–SCH₃) substituent that modulates both electronic and steric properties, and an α-bromo ketone moiety that serves as an electrophilic center for nucleophilic displacement . This specific 4-amino-2-methylthio arrangement creates an electronic push-pull system on the phenyl ring that does not occur in positional isomers where the amino and methylthio groups are differently arranged, providing a uniquely tunable platform for constructing heterocyclic scaffolds and candidate molecules in medicinal chemistry programs .

Why 1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one Cannot Be Replaced by Close Positional Isomers or Simpler Analogs


Although numerous regioisomers share the C₁₀H₁₂BrNOS formula (e.g., CAS 1806294-48-3, 1806548-33-3, 1806294-68-7, 1806345-55-0), their synthetic and biological profiles are inherently distinct because each substitution pattern dictates a unique spatial orientation of the hydrogen-bond-donating amino group, the hydrophobic methylthio group, and the reactive α‑bromo ketone . This regio‑specificity becomes critical in two contexts: (1) in scaffold‑oriented synthesis, where the relative positions govern the regiochemical outcome of cyclocondensation reactions; and (2) in medicinal chemistry, where changes in substitution pattern are known to alter enzyme inhibition potency and selectivity, as demonstrated with structurally related methylthio‑substituted aromatic ketone inhibitors . Simpler analogs lacking the methylthio substituent, such as 1‑(4‑aminophenyl)-2‑bromopropan‑1‑one (CAS 1803745‑09‑6), lack the hydrophobic and electronic contributions of sulfur, delivering a fundamentally different pharmacophore that cannot recapitulate the binding interactions achievable with the methylthio‑bearing compound .

Quantitative Differentiation of 1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one Against Positional Isomers and De-Methylthio Analogs


Commercial Purity Benchmarking: NLT 98% vs. 95%+ in Positional Isomers and Simpler Analogs

The target compound is available with a certified purity of NLT 98% from ISO-compliant manufacturers . In contrast, the closest commercially available positional isomers (e.g., 1-(2-amino-6-(methylthio)phenyl)-2-bromopropan-1-one, CAS 1806294-48-3; 1-(3-amino-2-(methylthio)phenyl)-2-bromopropan-1-one) and the de-methylthio analog 1-(4-aminophenyl)-2-bromopropan-1-one (CAS 1803745-09-6) are typically supplied at ≥95% purity . The 3-percentage-point purity difference corresponds to roughly 60% less total impurity burden (≤2% vs. ≤5%), which is meaningful when the compound is used as a key intermediate in multi-step syntheses where impurities propagate and amplify.

purity specification quality control pharmaceutical intermediate procurement

Computed LogP Differentiation: Enhanced Lipophilicity vs. De-Methylthio and De-Bromo Analogs

The XLogP3-AA computed value for the target compound is predicted to be approximately 2.7–3.0, reflecting the combined lipophilic contributions of the methylthio group, the bromine atom, and the aromatic ketone scaffold [1]. This is significantly higher than the de-methylthio analog 1-(4-aminophenyl)-2-bromopropan-1-one (C₉H₁₀BrNO, MW 228.09, predicted XLogP3 ~1.5–1.8) and the de-bromo analog 1-(4-amino-2-(methylthio)phenyl)-3-chloropropan-1-one (C₁₀H₁₂ClNOS, MW 229.73, XLogP3-AA = 2.0) . Each additional methylene or sulfur contribution increases logP by approximately 0.3–0.5 units, meaning the target compound occupies a distinct lipophilicity window suitable for optimizing passive membrane permeability while maintaining acceptable aqueous solubility.

lipophilicity drug-likeness membrane permeability medicinal chemistry

Topological Polar Surface Area (TPSA): Identical H-Bond Donor Count, Different Acceptor Profile vs. Non-Methylthio Analogs

The target compound and its close positional isomers share identical molecular formulas (C₁₀H₁₂BrNOS, MW 274.18) and therefore nearly identical computed TPSA values of approximately 68–72 Ų [1]. However, this TPSA is approximately 22–26 Ų higher than the non-methylthio analog 1-(4-aminophenyl)-2-bromopropan-1-one (estimated TPSA ~46 Ų), attributable to the additional sulfur atom which contributes ~25 Ų to the polar surface area. The elevated TPSA of the methylthio-bearing compound remains well below the ~90 Ų threshold commonly associated with poor blood-brain barrier penetration, placing it in a favorable zone for designing CNS-penetrant candidates while the non-methylthio analog may be too polar for optimal CNS exposure.

TPSA hydrogen bonding CNS drug design ADME prediction

Synthetic Utility: α-Bromoketone Electrophilicity Enables Regioselective Heterocycle Assembly Distinct from β- and γ-Bromo Positional Isomers

The α-bromo ketone moiety in the target compound is positioned alpha to the carbonyl (2-bromopropan-1-one), making it a highly reactive electrophile for Hantzsch-type thiazole synthesis and similar cyclocondensations . Positional isomers bearing the bromine at the β-position (e.g., 3-bromopropan-2-one isomers such as CAS 1806345-57-2) or γ-position exhibit markedly different cyclization kinetics and regiochemical outcomes because the distance between the electrophilic carbon and the carbonyl governs both the ring size formed and the activation energy required. In the Hantzsch thiazole synthesis, for instance, α-bromoketones react with thioureas to form 2-aminothiazoles in a single step, while β-bromoketones require alternative conditions and afford different products [1]. This means the target compound cannot be replaced by its β- or γ-bromo positional isomers without fundamentally altering the synthetic route.

heterocycle synthesis α-bromoketone reactivity regioselective cyclocondensation thiazole formation

4-Amino-2-Methylthio Substitution Pattern Matches Pharmacophore Elements of Known Kinase Inhibitor Scaffolds vs. Alternative Substitution Patterns

The 4-amino-2-methylthio substitution pattern on a phenyl or heteroaryl ring is a recurrent pharmacophoric element in ATP-competitive kinase inhibitors. For example, 4-amino-2-(methylthio)pyrimidine-5-carbonitrile and related analogs have been explicitly designed as ATP-mimicking tyrosine kinase inhibitors targeting EGFR, while 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid (4AMP) has demonstrated inhibition of cAMP-dependent protein kinase . In these scaffolds, the 4-amino group forms a critical hydrogen bond with the kinase hinge region, while the 2-methylthio group occupies a hydrophobic pocket adjacent to the ATP binding site . The target compound presents this identical 4-amino-2-methylthio arrangement on a phenyl ketone scaffold, offering a direct entry point into kinase inhibitor libraries. Alternative positional isomers (e.g., 2-amino-6-methylthio or 3-amino-2-methylthio) project the amino and methylthio groups in different vectors that would not recapitulate the same hinge-binding geometry.

kinase inhibitor pharmacophore 4-amino-2-methylthio motif ATP-binding site structure-activity relationship

Molecular Weight Advantage: Heavier Isotopic Signature Facilitates Mass Spectrometry Tracking vs. Lighter Non-Methylthio Analogs

With a monoisotopic mass of approximately 273.00 Da and a distinct bromine isotopic signature (¹⁰⁹Ag:¹⁰⁷Ag ≈ 1:1 ratio, plus ³⁴S contribution), the target compound produces a characteristic MS pattern that is easily distinguished from the non-methylthio analog 1-(4-aminophenyl)-2-bromopropan-1-one (monoisotopic mass ~226.99 Da, Δmass ≈ +46 Da) and from the chloro analog 1-(4-amino-2-(methylthio)phenyl)-3-chloropropan-1-one (monoisotopic mass ~229.03 Da) [1]. The 46 Da mass shift corresponds to the replacement of a hydrogen atom with a methylthio group (SCH₃ vs. H; Δ = 46 Da), providing an unambiguous mass tag for tracking the compound and its derivatives through synthetic sequences by LC-MS without isotopic labeling .

mass spectrometry isotopic pattern reaction monitoring analytical chemistry

Highest-Value Application Scenarios for 1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: ATP-Competitive Inhibitor Lead Generation Using the 4-Amino-2-Methylthio Pharmacophore

The 4-amino-2-methylthio substitution pattern aligns with validated kinase inhibitor pharmacophore models where the 4-NH₂ engages the hinge region and the 2-SCH₃ occupies the hydrophobic back pocket . The α-bromoketone handle enables rapid diversification via nucleophilic displacement with thiols, amines, or thioureas to generate thiazole-, imidazole-, or aminothiazole-containing kinase inhibitor candidates. The NLT 98% purity specification supports structure-activity relationship (SAR) studies by minimizing the confounding effects of impurities on IC₅₀ determinations.

Heterocyclic Scaffold Synthesis: Regiospecific Construction of 2-Aminothiazoles and Thiazolo[5,4-b]pyridines

The α-bromoketone moiety is ideally positioned for Hantzsch-type cyclocondensation with thioureas to yield 2-aminothiazoles in a single step, with the 4-amino group on the phenyl ring available for subsequent functionalization or serving as an additional nucleophile . The methylthio group can be retained in the final product or oxidized to the sulfoxide/sulfone to modulate polarity and metabolic stability. This synthetic sequence is not accessible using the β-bromo or γ-bromo positional isomers without fundamentally redesigning the route .

Pharmaceutical Impurity Reference Standard Synthesis: GMP-Compliant Intermediate with Certificate of Analysis

The target compound's NLT 98% purity, supported by ISO-certified quality systems , makes it suitable as a starting material for synthesizing impurity reference standards required for ANDA/NDA regulatory submissions. The 46 Da mass offset provided by the methylthio group relative to common non-methylthio impurities facilitates unambiguous identification and quantification by LC-MS/MS, a key requirement for method validation in pharmaceutical quality control .

Structure-Activity Relationship Studies on MEK/ERK Pathway Inhibitors Featuring Arylthioether Motifs

Arylthioether-containing compounds such as SL327 (a selective MEK1/2 inhibitor, IC₅₀ = 0.18 and 0.22 μM) demonstrate that the aminophenylthioether substructure is pharmacologically relevant for kinase inhibition . The target compound provides a brominated, functionalizable entry point into this chemical space, enabling systematic exploration of the effect of the methylthio substituent position and oxidation state on MEK/ERK pathway inhibition, with the 4-amino-2-methylthio arrangement offering a geometry that is distinct from the 4-aminophenylthioether motif found in SL327 .

Quote Request

Request a Quote for 1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.